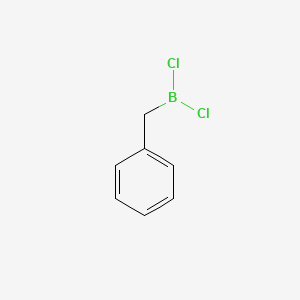

Benzyl dichloroborane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl dichloroborane is a useful research compound. Its molecular formula is C7H7BCl2 and its molecular weight is 172.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Reactivity of the Benzylic Position

The benzylic C–H bond in benzyl dichloroborane exhibits reduced bond dissociation energy (BDE) compared to aliphatic or aromatic C–H bonds. This arises from stabilization of the resulting radical or carbocation by the adjacent aromatic ring . Key BDE comparisons include:

| Bond Type | BDE (kcal/mol) | BDE (kJ/mol) |

|---|---|---|

| Benzylic C–H (C₆H₅CH₂–H) | 90 | 377 |

| Allylic C–H (CH₂=CHCH₂–H) | 89 | 372 |

| Methyl C–H (H₃C–H) | 105 | 439 |

This lowered BDE facilitates reactions such as halogenation, oxidation, and carboboration at the benzylic site .

1,2-Carboboration with Ynamides

This compound undergoes regio- and stereoselective 1,2-carboboration with ynamides (R–C≡N–R') under mild conditions :

-

Reaction Conditions :

-

Dichloroborane generated in situ from trimethyl(aryl)silanes and BCl₃.

-

Stirred with ynamides in CHCl₃ at room temperature for 16 hours.

-

-

Key Findings :

This method provides access to geometrically defined alkenyl boronates, valuable in cross-coupling reactions .

Reactions with Alkynes and Formation of Vinylboranes

This compound reacts with trimethylsilyl (TMS)-substituted alkynes in 1,1-carboboration reactions, producing vinylboranes :

-

Mechanism :

-

Electrophilic boron attacks the alkyne, followed by migration of the benzyl group.

-

Stereospecific addition yields (Z)-configured products.

-

-

Functional Group Compatibility :

Role in Diboration Reactions

Diboron tetrachloride (B₂Cl₄) derivatives, including this compound, participate in uncatalyzed diboration of unsaturated substrates :

-

Reaction Pathways :

-

Catalytic Applications :

Comparative Reactivity with Related Compounds

This compound shows higher electrophilicity compared to less-substituted dichloroboranes due to aryl stabilization :

| Compound | Relative Reactivity | Key Reaction |

|---|---|---|

| This compound | High | 1,2-Carboboration |

| B(C₆F₅)₃ (BCF) | Moderate | Frustrated Lewis Pair |

| B₂Cl₄ | Very High | Uncatalyzed Diboration |

This compound’s unique reactivity profile makes it a valuable reagent in organoboron chemistry, particularly for stereoselective syntheses and functionalization of complex scaffolds. Its compatibility with diverse functional groups and substrates underscores its utility in both academic and industrial settings .

Propriétés

Formule moléculaire |

C7H7BCl2 |

|---|---|

Poids moléculaire |

172.85 g/mol |

Nom IUPAC |

benzyl(dichloro)borane |

InChI |

InChI=1S/C7H7BCl2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 |

Clé InChI |

VPDNFSOUXJRBBH-UHFFFAOYSA-N |

SMILES canonique |

B(CC1=CC=CC=C1)(Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.